molecular formula C19H17ClN4O3S B2842771 N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 540775-95-9

N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No. B2842771
CAS RN: 540775-95-9
M. Wt: 416.88
InChI Key: KKYSETJUAGMCSD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed novel heterocyclic compounds derived from precursors similar to N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, investigating their synthesis pathways and chemical properties. These compounds have been characterized through various spectroscopic techniques, such as IR, 1H NMR, 13C NMR, and mass spectrometry, to elucidate their structures and potential chemical behaviors (Bekircan, Ülker, & Menteşe, 2015).

Biological Activities

The synthesized compounds exhibit significant biological activities, such as lipase and α-glucosidase inhibition, highlighting their potential as therapeutic agents. Specifically, some derivatives have shown potent anti-lipase and anti-α-glucosidase activities, indicating their potential use in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

Pharmacological Evaluation

Further pharmacological evaluations have been conducted on various 1,3,4-oxadiazole and acetamide derivatives, assessing their antibacterial and anti-enzymatic potentials. These studies contribute to a deeper understanding of the compound's multifunctional roles and its cytotoxic behavior, laying the groundwork for potential pharmaceutical applications (Nafeesa et al., 2017).

Antimicrobial and Anticancer Potential

Several studies focus on the antimicrobial and anticancer potentials of derivatives, underscoring their capability to inhibit growth in various bacterial, mycobacterial, and fungal strains. Notably, some derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. Additionally, the synthesized compounds have been tested for their inhibitory activity against breast, hepatocellular, and colon carcinoma cells, providing insights into their potential as anticancer agents (Krátký, Vinšová, & Stolaříková, 2017; Refat et al., 2015).

Chemical Interaction and Reaction Mechanisms

The compound's derivatives have been utilized in studying reaction mechanisms, such as the Smiles rearrangement, showcasing their utility in synthetic organic chemistry. These studies help in understanding the compound's reactivity and its potential use in synthesizing novel chemical entities (Gupta, Gupta, Gupta, & Kumar, 2002).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-27-15-8-2-12(3-9-15)10-16-18(26)22-19(24-23-16)28-11-17(25)21-14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSETJUAGMCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.